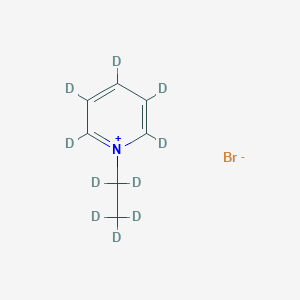
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide typically involves the deuteration of pyridine and ethyl groups. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The deuterated ethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products
The major products depend on the type of reaction. For example, substitution with hydroxide yields a deuterated pyridinium hydroxide, while oxidation can produce deuterated pyridine N-oxide.
Scientific Research Applications
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential in drug development, particularly in improving the stability and half-life of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide involves the interaction of its deuterated pyridinium ion with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to different pathways and outcomes compared to non-deuterated analogs. This can affect enzyme activity, receptor binding, and overall metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentadeuterio-1-ethylpyridin-1-ium;bromide: Similar structure but with hydrogen instead of deuterium in the ethyl group.
1-(1,1,2,2,2-Pentadeuterioethyl)pyridin-1-ium;bromide: Lacks deuteration on the pyridine ring.
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;chloride: Similar structure but with chloride instead of bromide.
Uniqueness
The uniqueness of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide lies in its complete deuteration, which provides enhanced stability and distinct reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes.
Properties
CAS No. |
947601-99-2 |
|---|---|
Molecular Formula |
C7H10BrN |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D,4D,5D,6D,7D; |
InChI Key |
ABFDKXBSQCTIKH-BCYFSIEASA-M |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Br-] |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


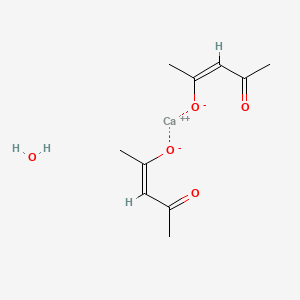


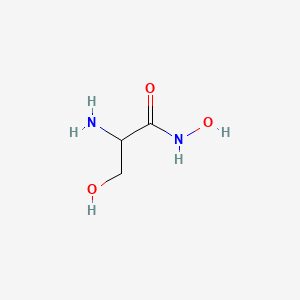
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)


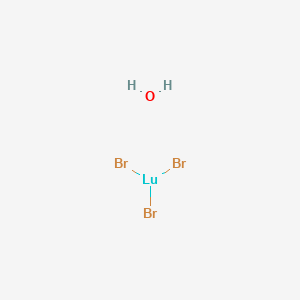

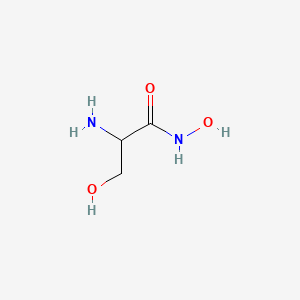


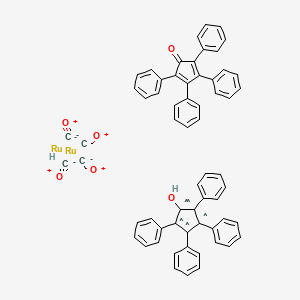
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
